4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Description
Systematic Nomenclature and Molecular Topology
The compound 4-chloro-2-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine belongs to the thienopyrimidine family, featuring a fused heterocyclic system. Its systematic IUPAC name is 4-chloro-2-ethyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine . Variations in nomenclature arise from alternative numbering conventions, such as "benzo[b]thieno[2,3-d]pyrimidine" or "pyrimido[4,5-b]benzothiophene".
Molecular Architecture
The structure comprises:
- A tetrahydrobenzothiophene moiety (positions 5–8 saturated).
- A pyrimidine ring fused at positions 2 and 3 of the thiophene.
- Substituents:
Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₃ClN₂S | |
| Molecular weight | 252.76 g/mol | |
| Rotatable bonds | 1 (ethyl group) | |
| Topological polar surface area | 54 Ų |
Crystallographic Analysis and Conformational Dynamics
X-ray crystallography reveals a tricyclic system with distinct conformational features. The tetrahydrobenzo ring adopts a chair-like conformation , while the pyrimidine-thiophene fusion remains planar.
Crystallographic Data
The ethyl group at position 2 introduces steric hindrance, slightly distorting the pyrimidine ring. The chlorine atom at position 4 participates in weak intermolecular interactions, stabilizing the crystal lattice.
Spectroscopic Profiling (FT-IR, NMR, MS)
FT-IR Spectroscopy
| Peak (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3300–3200 | N–H stretching (pyrimidine) | |
| 1650 | C=O stretching (if oxidized) | |
| 750 | C–Cl vibration |
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|
| 1.41 | triplet | CH₃ (ethyl) | |
| 2.31 | singlet | CH₂ (tetrahydrobenzo) | |
| 4.52 | multiplet | N–CH₂ (pyrimidine) | |
| 8.47 | singlet | H-5 (thiophene) |
Comparative Analysis with Related Thienopyrimidine Scaffolds
Structural and Bioactivity Comparisons
Key differences include:
Electronic Effects
The chlorine atom at position 4 withdraws electron density, polarizing the pyrimidine ring and enhancing reactivity in nucleophilic substitutions. Ethyl groups at position 2 provide steric stabilization, reducing off-target interactions in biological systems.
Properties
IUPAC Name |
4-chloro-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDAKPWUCMMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the Gewald reaction, which is a multi-component reaction used to construct thiophene derivatives. The process begins with the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by nucleophilic substitution reactions to introduce the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction and subsequent steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Gewald Reaction
A common approach for forming thiophene derivatives involves the Gewald reaction, which typically combines a ketone, aldehyde, and sulfur in the presence of a base. For thieno[2,3-d]pyrimidines, this reaction is adapted to form the thiophene ring, followed by pyrimidine cyclization .
Nucleophilic Aromatic Substitution (NAS)
Chlorine at position 4 enables substitution reactions. For example, the compound may undergo amination or alkylation to introduce functional groups, depending on the substituent’s electronic environment .
Cyclization Reactions
Pyrimidine ring formation often occurs via cyclization of intermediates such as amidines or nitriles. For instance, reacting 2-aminothiophene derivatives with acyl chlorides or formamidine acetate under reflux conditions can yield the pyrimidine moiety .
Key Reaction Parameters
Spectroscopic Characterization
The compound is typically characterized using:
-
¹H NMR : Signals for aromatic protons, ethyl groups, and methylene chains. For example, δ 8.94 ppm (s, 2H) for aromatic protons and δ 2.88 ppm (m, 4H) for methylene groups .
-
¹³C NMR : Detection of carbonyl carbons (e.g., imidazolidinedione moieties) and sulfur-containing carbons .
-
Mass Spectrometry (MS) : Confirmation of the molecular ion peak at m/z 252.76 .
Substitution Reactions
The 4-chloro group can undergo nucleophilic aromatic substitution with amines or alcohols, introducing functional groups like amino or hydroxyl substituents .
Cyclization and Functionalization
The compound may participate in cyclization reactions, such as forming imidazolidinedione derivatives via reaction with oxalyl chloride .
Biological Interactions
Derivatives of this compound exhibit reactivity with enzymes and kinases, such as microtubule depolymerization and kinase inhibition, highlighting its potential in drug development .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. Specifically, 4-chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has been evaluated for its ability to disrupt microtubule dynamics in cancer cells:
- Microtubule Depolymerization : Studies indicate that this compound can induce microtubule depolymerization at concentrations as low as 10 µM. The most potent analogs demonstrated an effective concentration (EC50) of 19 nM for microtubule disruption and an IC50 of 9.0 nM for inhibiting cell proliferation in the MDA-MB-435 breast cancer cell line .
| Compound | EC50 (nM) | IC50 (nM) |
|---|---|---|
| This compound | 19 | 9 |
Kinase Inhibition
The compound has also shown promise as a kinase inhibitor. Kinases are critical in regulating various cellular processes and are often targets for cancer therapy:
- Inhibition Rates : Compounds with the thieno[2,3-d]pyrimidine scaffold have demonstrated kinase inhibition rates ranging from 79.4% to 81.8%, indicating potential as therapeutic agents against kinase-driven cancers .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps of chemical modification which enhance its biological activity:
- Isosteric Replacement : By substituting nitrogen with sulfur in the molecular structure, researchers have observed improved antiproliferative activities.
- Substituent Variations : Modifications at the 4-position of the thienopyrimidine core have led to compounds with enhanced biological efficacy .
Case Study 1: Antiproliferative Effects
A study published in MDPI evaluated a series of thienopyrimidine derivatives including the target compound. The results indicated that compounds with specific substitutions exhibited more than a 50% reduction in cell viability at a concentration of 10 µM when tested against various cancer cell lines .
Case Study 2: Structural Activity Relationship
Research highlighted the significance of structural variations on biological activity. For instance, replacing certain functional groups markedly improved both microtubule depolymerization and antiproliferative potency .
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as microtubules and RORγt. By binding to these targets, the compound can disrupt cellular processes like microtubule polymerization, leading to antiproliferative effects. Additionally, its inhibition of RORγt can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the chloro and ethyl substituents.
Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate: This derivative includes an additional carboxylate group, which can influence its chemical properties and biological activity.
Uniqueness
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for further functionalization through substitution reactions, while the ethyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
Biological Activity
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. For instance, the Gewald reaction has been utilized to construct the thieno-pyrimidine scaffold effectively. This method allows for the incorporation of various substituents that can modulate biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antiproliferative Effects : Studies have shown that derivatives of this compound significantly inhibit cancer cell proliferation. Specifically, compounds related to this structure demonstrated potent microtubule depolymerization activity in various cancer cell lines.
- Anti-inflammatory Activity : The compound has been reported to inhibit COX-2 enzyme activity effectively. In vitro studies indicated IC50 values comparable to established anti-inflammatory drugs such as celecoxib and indomethacin.
Antiproliferative Activity
Research indicates that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. The most notable findings include:
| Compound | EC50 (nM) | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 4 | 19 | 9 | MDA-MB-435 (breast cancer) |
| Compound 5 | 15 | 10 | MDA-MB-435 |
These results highlight the superior potency of certain derivatives over others in inhibiting microtubule dynamics and cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through various assays:
- COX-2 Inhibition : Compounds derived from this scaffold showed promising inhibition of COX-2 with IC50 values around 0.04 μmol, indicating their effectiveness in reducing inflammation .
- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), these compounds demonstrated significant reductions in swelling comparable to traditional anti-inflammatory agents .
Case Studies
- Case Study on Cancer Cell Lines : A series of experiments conducted on MDA-MB-435 cells revealed that the introduction of an ethyl group at position 2 significantly enhanced antiproliferative activity compared to other substitutions.
- Anti-inflammatory Efficacy : In a study involving RAW264.7 macrophages, compounds were shown to downregulate mRNA expression levels of inflammatory markers such as iNOS and COX-2 more effectively than indomethacin .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications at specific positions can lead to significant changes in potency:
| Modification | Effect on Activity |
|---|---|
| Replacement of -NH with -S | Enhanced microtubule depolymerization and antiproliferative effects |
| Introduction of electron-releasing groups | Increased anti-inflammatory activity |
Q & A
Q. What are the standard synthetic protocols for preparing 4-chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine?
The compound is typically synthesized via cyclization of azomethine intermediates in glacial acetic acid with DMSO as a catalyst. After refluxing for 60–90 minutes, the product is precipitated using cold sodium chloride solution and purified via recrystallization from acetic acid. Yields exceeding 70% are achievable under optimized conditions .
Q. How is the compound characterized structurally?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard for confirming the core structure. Key spectral markers include characteristic carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and aromatic proton resonances in the δ 6.5–8.5 ppm range .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- MTT assay for cytotoxicity profiling against cancer cell lines (e.g., MDA-MB-231, HepG2) .
- Docking studies to predict binding affinity to targets like EGFR, VEGFR-2, or tyrosinase .
- Enzymatic inhibition assays (e.g., SIRT2 inhibition using fluorogenic substrates) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield or reduce side products?
- One-pot procedures using POCl₃ and trifluoroacetic acid (TFA) minimize intermediate isolation steps, achieving yields of 69–83% .
- Microwave-assisted synthesis (not explicitly cited but inferred from similar protocols) may reduce reaction times for azomethine formation .
- Solvent optimization : Replacing glacial acetic acid with aprotic solvents (e.g., DMF) could suppress esterification side reactions .
Q. How do structural modifications (e.g., substitutions at position 2 or 4) influence anticancer activity?
- 2-Substituted derivatives : Bulky hydrophobic groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) enhance activity against breast cancer (IC₅₀ = 0.19 µM) by improving target binding .
- 4-Amino substitutions : N-methylpiperazine or morpholine groups increase solubility and P-glycoprotein evasion, reducing multidrug resistance .
- Chlorine at position 4 : Critical for electrophilic reactivity in SNAr reactions, enabling downstream functionalization .
Q. How to resolve contradictions in biological activity across cell lines?
- Mechanistic profiling : Compare compound effects on apoptosis (caspase-3 activation) vs. cytostatic pathways (tubulin acetylation) .
- Resistance assays : Evaluate βIII-tubulin or Pgp overexpression in resistant lines (e.g., MDA-MB-435 vs. MDA-MB-231) .
- Metabolic stability : Assess hepatic microsomal degradation to identify cell line-specific metabolite interference .
Q. What computational strategies validate its role as a tyrosinase or SIRT2 inhibitor?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosinase (PDB: 2Y9X) or SIRT2 (PDB: 3ZGO). Key residues: His263 (tyrosinase) or NAD⁺-binding pocket (SIRT2) .
- MD simulations : Confirm binding stability (>50 ns trajectories) and calculate free energy (MM-PBSA) for lead optimization .
Q. How to assess isoform selectivity (e.g., SIRT2 vs. SIRT1/3/5)?
- Enzymatic profiling : Use fluorogenic substrates (e.g., Ac-Arg-His-Lys-Lys-Amc for SIRT2) and compare IC₅₀ values across isoforms .
- Cellular assays : Monitor α-tubulin acetylation (SIRT2-specific biomarker) vs. p53 deacetylation (SIRT1) .
Methodological Challenges and Solutions
Q. Why do crystallographic studies fail for certain derivatives?
- Crystallization issues : Bulky substituents (e.g., 2-ethyl) disrupt lattice packing. Solutions:
Q. How to design derivatives with improved blood-brain barrier (BBB) penetration for neuroprotection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
